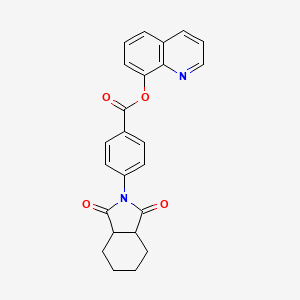![molecular formula C20H26N2O2S B11588995 (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588995.png)
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the imidazolidinone ring with a cyclohexyl halide.
Methoxy and dimethylphenyl substitution:
Formation of the sulfanylidene group: This can be achieved by the reaction of the imidazolidinone with a sulfur-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the imidazolidinone ring, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one would depend on its specific biological target. Generally, imidazolidinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidinone derivatives: Compounds with similar structures that may have different substituents on the imidazolidinone ring.
Thiazolidinones: Compounds with a sulfur atom in the ring structure, similar to the sulfanylidene group in the compound of interest.
Cyclohexyl derivatives: Compounds with a cyclohexyl group, which may have different functional groups attached.
Uniqueness
The uniqueness of (5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups and ring structure, which may confer unique biological or chemical properties.
Propriétés
Formule moléculaire |
C20H26N2O2S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H26N2O2S/c1-13-11-18(24-4)14(2)10-15(13)12-17-19(23)22(20(25)21(17)3)16-8-6-5-7-9-16/h10-12,16H,5-9H2,1-4H3/b17-12- |
Clé InChI |
UHOAZZKFHDKRIA-ATVHPVEESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1OC)C)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
SMILES canonique |
CC1=CC(=C(C=C1OC)C)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11588914.png)

![1-(3-Bromophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588923.png)
![2-methoxyethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588928.png)
![5-Methyl-2-(4-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11588933.png)
![3-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B11588937.png)
![8-ethyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11588941.png)
![ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588955.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11588956.png)
![isopropyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588960.png)
![benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588962.png)
![3-[5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588968.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11588969.png)
![N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11588975.png)
